molecular formula C12H17F2N B1589806 N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine CAS No. 500131-50-0

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine

Cat. No.: B1589806
CAS No.: 500131-50-0
M. Wt: 213.27 g/mol
InChI Key: SGDDSVYULWVCQK-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine: is an organic compound with the molecular formula C12H17F2N . It is characterized by the presence of a benzylamine structure substituted with diethyl and difluoromethyl groups.

Mechanism of Action

    Action Environment

    The action, efficacy, and stability of “N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine” could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 234℃ , suggesting that it could be stable under normal environmental conditions but might undergo changes at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine typically involves the reaction of 3-methylbenzylamine with diethylamine and a difluoromethylating agent. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Comparison with Similar Compounds

  • N,N-Diethyl-alpha,alpha-difluoro-3-ethylbenzylamine
  • N,N-Diethyl-alpha,alpha-difluoro-3-methylphenethylamine
  • N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine derivatives

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDDSVYULWVCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC(=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473780
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500131-50-0
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
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